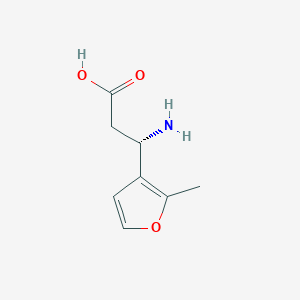
(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid is an organic compound that features an amino group and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid can be achieved through several methods. One common approach involves the use of furan derivatives. For instance, the Paal-Knorr synthesis is a well-known method for preparing furan rings . This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve the large-scale application of the Paal-Knorr synthesis or other catalytic processes. The use of palladium or gold catalysts can facilitate the formation of furan rings under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amino group can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include furanones, amines, and various substituted furan derivatives .
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism by which (3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a similar furan ring structure but with additional heteroatoms.
3-Aryl-3-(furan-2-yl)propanoic acid: This compound has a similar propanoic acid backbone but with different substituents on the furan ring.
Uniqueness
(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a furan ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2-methylfuran-3-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m0/s1 |
Clave InChI |
QGJZUUKYGXYJIZ-ZETCQYMHSA-N |
SMILES isomérico |
CC1=C(C=CO1)[C@H](CC(=O)O)N |
SMILES canónico |
CC1=C(C=CO1)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


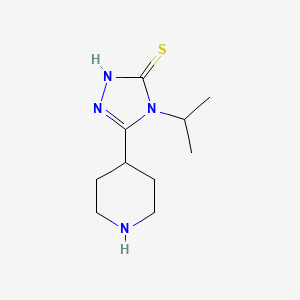
![3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13315638.png)
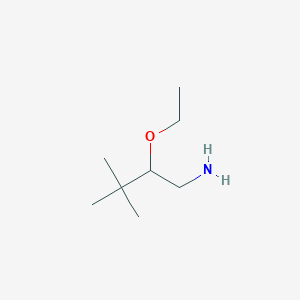
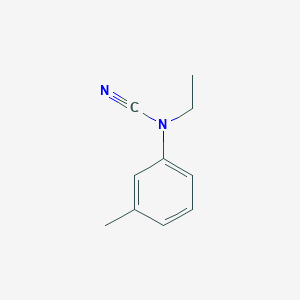
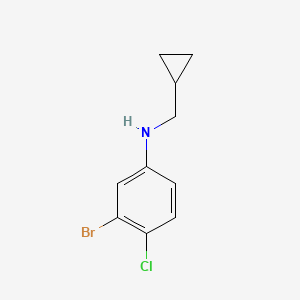
![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13315658.png)

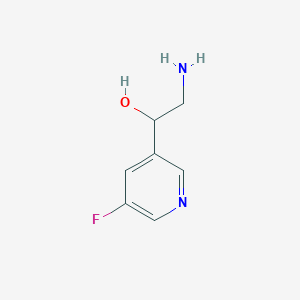

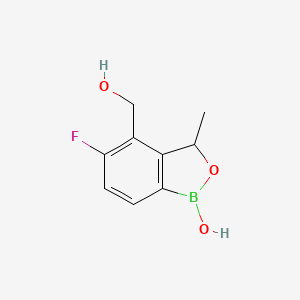

amine](/img/structure/B13315700.png)
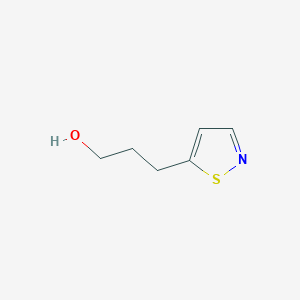
![5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13315727.png)
